![molecular formula C7H15NO B2431779 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol CAS No. 2145219-59-4](/img/structure/B2431779.png)
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol
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Description
Molecular Structure Analysis
The molecular formula of “1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol” is C7H15NO . The InChI code isInChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
. The Canonical SMILES is CC(C1CCCN1C)O
and the Isomeric SMILES is CC@@HO
. Physical And Chemical Properties Analysis
The molecular weight of “1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol” is 129.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 129.115364102 g/mol .Scientific Research Applications
Application in Biocatalysis
This compound has been used in the field of biocatalysis. Specifically, it has been used in the immobilization and characterization of an alcohol dehydrogenase . This enzyme catalyzes the oxidation of alcohols, and the compound has been used to enhance the stability of this enzyme . The resulting heterogeneous biocatalyst has shown promising enzymatic productivities towards the oxidation of different diols .
Use as a Chiral Auxiliary
This compound has been used as a chiral auxiliary in asymmetric synthesis. As a chiral auxiliary, it can control the stereochemistry of the reaction and can be easily removed from the reaction products.
Use as a Ligand in Asymmetric Catalysis
In addition to its use as a chiral auxiliary, this compound has also been used as a ligand in asymmetric catalysis. As a ligand, it can bind to a metal center and influence the reactivity and selectivity of the metal center.
Use as a Building Block in Synthesis
This compound has been used as a building block in the synthesis of various biologically active compounds. It can be used to construct complex molecules with specific biological activities.
Solvatochromic and Computational Studies
A comprehensive analysis has been conducted on carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids to study their structural features in hydroxyl solvents like water and ethanol. This research offers insights into their reactivity and intermolecular interactions, highlighting the influence of hydroxyl solvents on their spectral characteristics.
Chemical and Thermal Cleavage
Research demonstrates that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for carboxylic acids, offering selective removal post-polymerization through both chemical and thermal methods. This characteristic underlines its utility in polymer chemistry, particularly for synthesizing polymers with specific end-group functionalities.
properties
IUPAC Name |
1-[(2S)-2-methylpyrrolidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCATSSBHITFE-MLWJPKLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCN1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@]1(CCCN1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol |
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